Significantly Higher Lipophilicity (LogP) Compared to 3,5-Dimethylpyrazole
3,5-Diisopropylpyrazole exhibits a computed octanol-water partition coefficient (LogP) of 2.66 , which is 1.42 log units higher than the 1.24 observed for 3,5-dimethylpyrazole (CAS 67-51-6) . This substantial increase in lipophilicity reflects the greater hydrophobic bulk of the isopropyl substituents.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.66 |
| Comparator Or Baseline | 3,5-Dimethylpyrazole, LogP 1.24 |
| Quantified Difference | +1.42 log units |
| Conditions | Computational prediction (ACD/Labs or similar algorithm) |
Why This Matters
Higher LogP values correlate with increased membrane permeability and altered solubility profiles, directly impacting the compound's suitability for biological assays or material formulation where lipophilic character is critical.
